

A Comprehensive Technical Guide to the Physical Characteristics of Perdeuterated n-Octanol

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Capryl alcohol-d18*

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This technical guide provides an in-depth overview of the core physical characteristics of perdeuterated n-octanol, a critical isotopically labeled compound utilized in a variety of scientific and pharmaceutical applications. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents a logical workflow for physical property characterization.

Introduction to Perdeuterated n-Octanol

Perdeuterated n-octanol, where hydrogen atoms are replaced with deuterium, is a valuable tool in research and development. Its use spans from a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to a model system for studying biological membranes and drug partitioning. The substitution of protium with deuterium imparts subtle but significant changes to the physicochemical properties of the molecule due to the kinetic isotope effect. Understanding these differences is crucial for the accurate interpretation of experimental results and for the design of novel drug delivery systems.

Quantitative Physical Data

The following tables summarize the key physical properties of perdeuterated n-octanol (specifically n-octanol-d17 and n-octanol-d18) in comparison to its non-deuterated (protio)

analogue, n-octanol.

Table 1: General and Molar Properties

Property	Perdeuterated n-Octanol (d17)	Perdeuterated n-Octanol (d18)	n-Octanol (Protio)
Molecular Formula	C ₈ HD ₁₇ O[1]	C ₈ D ₁₈ O[2]	C ₈ H ₁₈ O[3][4]
Molecular Weight (g/mol)	147.33[1][5][6]	148.34[2]	130.23[3][4]

Table 2: Thermophysical Properties

Property	Perdeuterated n-Octanol (d17)	Perdeuterated n-Octanol (d18)	n-Octanol (Protio)
Melting Point (°C)	-15[5]	-15	-16 to -15[3][4]
Boiling Point (°C)	196[5]	196	195[4]
Density (g/mL at 25°C)	0.827	0.940	~0.827[7]

Table 3: Other Physical Properties

Property	Perdeuterated n-Octanol (d17)	n-Octanol (Protio)
Kinematic Viscosity (mm ² /s at 40°C)	5.58[5]	~7.36 cP (dynamic viscosity at 25°C)[4]
Refractive Index (n _D)	Not available in cited literature	1.427 to 1.429 (at 20°C)[3][7]

Note on Viscosity and Refractive Index: Specific dynamic viscosity and refractive index values for perdeuterated n-octanol are not readily available in the reviewed literature. However, it is generally observed that deuteration increases the viscosity of a substance compared to its

protio counterpart. Conversely, deuteration has been shown to slightly reduce the refractive index.

Experimental Protocols

The determination of the physical characteristics of perdeuterated n-octanol requires precise experimental methodologies. Below are detailed protocols for key analytical techniques.

Density Measurement

The density of perdeuterated n-octanol can be accurately determined using a calibrated pycnometer or a digital density meter.

Protocol using a Pycnometer:

- **Cleaning and Calibration:** Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer using an analytical balance. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it to determine the exact volume.
- **Sample Measurement:** Empty and dry the calibrated pycnometer. Fill it with the perdeuterated n-octanol sample, ensuring no air bubbles are present. Adjust the temperature of the sample to the desired measurement temperature (e.g., 25°C) in a water bath.
- **Weighing:** Carefully wipe the outside of the pycnometer dry and weigh it on the analytical balance.
- **Calculation:** The density is calculated by dividing the mass of the perdeuterated n-octanol (mass of filled pycnometer minus mass of empty pycnometer) by its volume (the calibrated volume of the pycnometer).

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

- **Sample Preparation:** Accurately weigh a small amount (typically 5-10 mg) of perdeuterated n-octanol into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Program the DSC instrument to cool the sample to a temperature well below the expected melting point (e.g., -50°C). Then, heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point (e.g., 20°C).
- **Data Analysis:** The melting point is determined as the onset temperature or the peak temperature of the endothermic transition observed in the DSC thermogram. The enthalpy of fusion can also be calculated from the area of the melting peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (^2H) NMR spectroscopy is essential for confirming the isotopic purity and structural integrity of perdeuterated n-octanol.

Protocol:

- **Sample Preparation:** Dissolve a small amount of the perdeuterated n-octanol in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3). The concentration should be appropriate for the spectrometer's sensitivity.
- **Instrument Parameters:** Acquire the ^2H NMR spectrum on a high-field NMR spectrometer. Key parameters to set include the pulse sequence, acquisition time, relaxation delay, and number of scans.
- **Data Analysis:** The resulting spectrum will show signals corresponding to the different deuterium environments in the n-octanol molecule. The chemical shifts and integration of these signals can be used to confirm the deuteration pattern and assess the isotopic enrichment. ^1H NMR can also be performed to quantify any residual protium signals.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the physical properties of perdeuterated n-octanol.

Caption: Experimental workflow for the characterization of perdeuterated n-octanol.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of Perdeuterated n-Octanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3334393#physical-characteristics-of-perdeuterated-n-octanol]

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